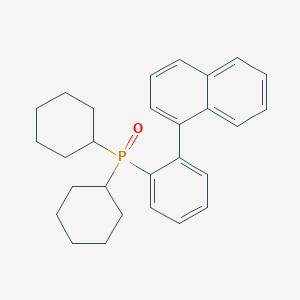
Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide is a phosphine oxide compound that features a unique structure with a naphthalene and phenyl group attached to a phosphine oxide center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a naphthyl-substituted phenyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Reduction: The phosphine oxide can be reduced back to the phosphine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are employed for the reduction of phosphine oxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the phosphine oxide, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide has several scientific research applications:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a bioactive molecule with applications in drug discovery and development.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism by which dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine oxide group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The aromatic rings provide additional stability and electronic properties that enhance the overall reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: A widely used phosphine oxide with similar applications in catalysis.
Dicyclohexylphenylphosphine oxide: Another phosphine oxide with comparable properties but different steric and electronic characteristics.
2-(2-Dicyclohexylphosphinophenyl)-1,3-dioxolane: A related compound used in similar catalytic applications.
Uniqueness
Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide is unique due to the presence of both naphthalene and phenyl groups, which provide distinct electronic and steric properties. These features make it a versatile ligand in various catalytic processes, offering advantages in terms of reactivity and selectivity compared to other phosphine oxides .
Propriétés
Formule moléculaire |
C28H33OP |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-(2-dicyclohexylphosphorylphenyl)naphthalene |
InChI |
InChI=1S/C28H33OP/c29-30(23-14-3-1-4-15-23,24-16-5-2-6-17-24)28-21-10-9-19-27(28)26-20-11-13-22-12-7-8-18-25(22)26/h7-13,18-21,23-24H,1-6,14-17H2 |
Clé InChI |
FRPDLOGUSAHPKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)
![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B12892705.png)
![2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12892708.png)


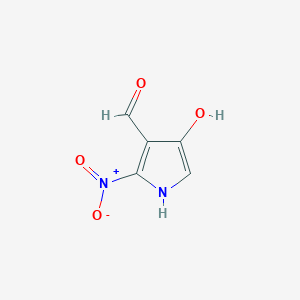

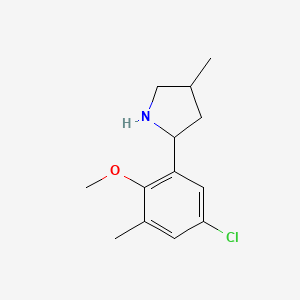
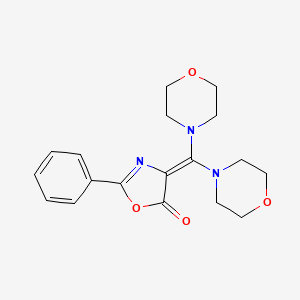
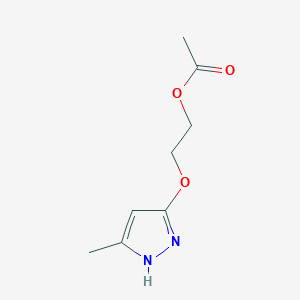
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile](/img/structure/B12892730.png)
